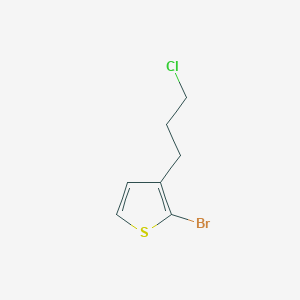

2-Bromo-3-(3-chloropropyl)thiophene

Description

Significance of Thiophene (B33073) and its Functionalized Analogues in Contemporary Chemical Research

Thiophene and its functionalized analogues hold a significant position in contemporary chemical research due to their diverse applications in medicinal chemistry and materials science. nih.govresearchgate.netresearchgate.net The thiophene ring is considered a "privileged scaffold" in drug discovery, meaning it is a common structural motif found in a variety of biologically active compounds. nih.gov Its presence can enhance drug-receptor interactions and favorably modify a molecule's solubility and metabolic profile. nih.gov Thiophene derivatives have been investigated for a wide range of therapeutic areas, including as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. researchgate.netontosight.ainih.gov

Beyond the realm of medicine, thiophene-based molecules are at the forefront of materials science. They are key components in the development of organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic semiconductors. nih.govresearchgate.net The sulfur atom in the thiophene ring contributes to its electron-rich nature, facilitating charge transport, a crucial property for these applications. The ability to easily functionalize the thiophene ring allows for the fine-tuning of its electronic and physical properties to meet the specific demands of advanced materials.

Role of Halogenation in Thiophene Ring Functionalization

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the thiophene ring, is a fundamental and widely used strategy for its functionalization. iust.ac.ir This process dramatically influences the reactivity of the thiophene core, opening up a vast landscape of subsequent chemical transformations. The halogenation of thiophene occurs readily, often at room temperature or even lower, and can be controlled to produce mono- or polysubstituted products. iust.ac.ir

The position of the halogen atom on the thiophene ring dictates its subsequent reactivity. Halogens at the 2- and 5-positions (alpha positions) are generally more reactive than those at the 3- and 4-positions (beta positions). This differential reactivity allows for selective chemical modifications. One of the most powerful applications of halogenated thiophenes is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Kumada couplings. jcu.edu.au In these reactions, the halogen atom (typically bromine or iodine) acts as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This capability is instrumental in the synthesis of complex molecules, including conjugated polymers for electronic applications and intricate drug candidates. jcu.edu.au Furthermore, the introduction of halogens can be used to direct further electrophilic substitution reactions to specific positions on the thiophene ring.

Overview of 2-Bromo-3-(3-chloropropyl)thiophene in Advanced Organic Synthesis

This compound is a bifunctional molecule that serves as a versatile intermediate in advanced organic synthesis. Its structure incorporates two different halogen atoms at distinct locations, offering opportunities for regioselective chemical transformations.

The bromine atom at the 2-position of the thiophene ring is particularly well-suited for participating in a variety of cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, building molecular complexity. The carbon-bromine bond at an alpha-position of the thiophene is more readily activated by common transition metal catalysts used in these coupling reactions.

Simultaneously, the 3-chloropropyl side chain provides a reactive handle for a different set of chemical transformations. The chlorine atom at the end of the propyl chain is susceptible to nucleophilic substitution by a variety of nucleophiles. This allows for the attachment of different functional groups or the formation of new rings through intramolecular cyclization reactions. The ability to perform selective reactions at either the bromo or chloro position makes this compound a valuable tool for the systematic construction of complex target molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8BrClS |

|---|---|

Molecular Weight |

239.56 g/mol |

IUPAC Name |

2-bromo-3-(3-chloropropyl)thiophene |

InChI |

InChI=1S/C7H8BrClS/c8-7-6(2-1-4-9)3-5-10-7/h3,5H,1-2,4H2 |

InChI Key |

OMZKQSQPMDAFEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1CCCCl)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 3 Chloropropyl Thiophene

Reactivity of the Thiophene (B33073) Ring

The thiophene ring in 2-bromo-3-(3-chloropropyl)thiophene is susceptible to electrophilic attack, a characteristic feature of many electron-rich aromatic systems. However, its reactivity is modulated by the electronic effects of the bromo and 3-chloropropyl substituents.

Electrophilic Aromatic Substitution Pathways

Thiophene generally undergoes electrophilic aromatic substitution more readily than benzene, with a preference for substitution at the 2- and 5-positions. nih.gov In the case of this compound, the 2-position is already occupied by a bromine atom. The 3-position is substituted with a 3-chloropropyl group, which is generally considered to be a weakly electron-donating or -withdrawing group. The bromine atom at the 2-position is a deactivating group but directs incoming electrophiles to the ortho and para positions. Therefore, electrophilic attack is most likely to occur at the 5-position of the thiophene ring.

The general mechanism for electrophilic aromatic substitution involves the initial attack of an electrophile on the thiophene ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. researchgate.netlibretexts.orgmsu.edu This is typically the rate-determining step. msu.edu In a subsequent fast step, a proton is eliminated from the ring, restoring aromaticity and yielding the substituted product. researchgate.netlibretexts.orgmsu.edu

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the halogenation of 3-alkylthiophenes provides insight into the expected reactivity. For instance, the bromination of 3-alkylthiophenes with N-bromosuccinimide (NBS) typically yields the 2-bromo-3-alkylthiophene as the major product, indicating a high regioselectivity for the 2-position. jcu.edu.au Further halogenation of a 2-bromo-3-alkylthiophene would be expected to occur at the 5-position.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) on an electron-rich ring system like thiophene is generally challenging. wikipedia.org This type of reaction typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. wikipedia.orgyoutube.com The this compound molecule lacks strong activating groups like a nitro group. The bromine and the alkyl chloride are not sufficiently electron-withdrawing to facilitate SNAr reactions under standard conditions.

Studies on other bromothiophenes have shown that nucleophilic substitution can occur under specific conditions, particularly when the thiophene ring is activated. For example, the reaction of 2-bromo-3-nitrothiophene (B183354) with amines has been studied, demonstrating that the nitro group is crucial for the reaction to proceed. nih.gov In the absence of such activation, direct displacement of the bromide from the thiophene ring by a nucleophile is not a favored pathway.

Reactivity of Halogen Substituents (Bromine and Chlorine)

The bromine and chlorine atoms attached to the thiophene and the propyl side chain, respectively, are key sites for chemical transformations, particularly in the realm of organometallic cross-coupling reactions.

Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In this compound, the bromine atom on the thiophene ring is the primary site for such reactions due to the higher reactivity of aryl bromides compared to alkyl chlorides in typical palladium-catalyzed couplings.

For instance, the coupling of 2-bromo-3-methylthiophene (B51420) with various arylboronic acids has been reported to proceed in good yields. jcu.edu.au A review on halo-substituted alkylthiophenes highlights several examples of Suzuki-Miyaura couplings involving 2-bromo-3-alkylthiophenes, demonstrating the versatility of this approach for creating more complex thiophene-based structures. jcu.edu.au

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. youtube.com

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Bromo-3-alkylthiophenes (Analogous Systems)

| 2-Bromo-3-alkylthiophene | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Bromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 85 | jcu.edu.au |

| 2-Bromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 92 | jcu.edu.au |

| 2-Bromo-3-octylthiophene | 2-Thienylboronic acid | Pd₂(dba)₃ / PCy₃ | CsF | Dioxane | 78 | jcu.edu.au |

The Hiyama coupling is another palladium-catalyzed cross-coupling reaction that utilizes organosilicon compounds as the nucleophilic partner. organic-chemistry.orgwikipedia.org A key feature of the Hiyama coupling is the activation of the organosilane, typically with a fluoride (B91410) source or a base, to form a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org While the Hiyama coupling is a versatile method for C-C bond formation, its application to this compound has not been specifically reported. However, the general principles of the Hiyama coupling suggest that it could be a viable strategy for the functionalization of this molecule. nih.govorganic-chemistry.orgcore.ac.uk

Direct Organometallic Reagent Formation (e.g., lithiation, Grignard)

The bromine atom attached to the thiophene ring is the more reactive site for the formation of organometallic reagents. This is a common strategy for creating a nucleophilic carbon center on the thiophene ring, which can then be used to form new carbon-carbon bonds.

Lithiation: Treatment of this compound with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) can result in lithium-halogen exchange to form 3-(3-chloropropyl)thien-2-yllithium. researchgate.netchemrxiv.org The choice of solvent is crucial, with ethers like diethyl ether or tetrahydrofuran (B95107) (THF) being commonly used to stabilize the resulting organolithium species. libretexts.org It is essential to use the organolithium reagent immediately after its formation due to potential interactions with the solvent. libretexts.org

Grignard Reagent Formation: The corresponding Grignard reagent, 3-(3-chloropropyl)thien-2-ylmagnesium bromide, can be prepared by reacting this compound with magnesium turnings in an anhydrous ether solvent like THF. askfilo.comlibretexts.orgmasterorganicchemistry.com The reactivity of the alkyl halide for Grignard formation follows the trend I > Br > Cl, making the bromo-substituted thiophene the preferential site for this reaction over the chloropropyl chain. libretexts.org The formation of Grignard reagents is a surface reaction, so activation of the magnesium surface is often necessary. masterorganicchemistry.com The resulting Grignard reagent is a strong nucleophile and a strong base. libretexts.org

Below is an interactive data table summarizing the conditions for organometallic reagent formation:

| Reagent Type | Reactant | Reagents | Solvent | Typical Temperature | Product |

| Organolithium | This compound | n-BuLi or t-BuLi | THF or Diethyl Ether | -78 °C | 3-(3-chloropropyl)thien-2-yllithium |

| Grignard | This compound | Mg | THF or Diethyl Ether | Room Temperature or Reflux | 3-(3-chloropropyl)thien-2-ylmagnesium bromide |

Nucleophilic Displacement Reactions on the Alkyl Chloride

The chlorine atom on the propyl side chain is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position. Common nucleophiles that can displace the chloride include amines, thiols, and alkoxides. The reactivity of this site can be influenced by the nature of the nucleophile and the reaction conditions. For instance, stronger nucleophiles and polar aprotic solvents will generally favor the SN2 reaction pathway.

Radical Reactions and Halogen Atom Transfer

While less common for this specific molecule, the C-Br and C-Cl bonds in this compound can potentially undergo radical reactions. Halogen atom transfer (XAT) is a process where a radical abstracts a halogen atom from a molecule. rsc.org This can be initiated by photolysis or with a radical initiator. The resulting carbon-centered radical can then participate in various subsequent reactions. Visible light-induced XAT has emerged as a method to generate carbon-centered radicals from alkyl halides. rsc.org

Intramolecular Reactions and Cyclization Opportunities

The presence of two reactive halogen atoms on the same molecule opens up possibilities for intramolecular reactions, leading to the formation of cyclic structures.

Formation of Fused Heterocyclic Systems

Intramolecular cyclization can lead to the formation of fused heterocyclic systems. For example, if the terminal chlorine of the propyl chain is displaced by a nucleophile that is subsequently made to react with the carbon at the 2-position of the thiophene ring (after conversion to an organometallic species), a fused ring system can be constructed. Photochemical oxidative cyclization of arylthienylethenes is a known method for creating fused heterocyclic systems. rsc.org

Bridging Reactions Involving the Halogenated Alkyl Chain

The 3-chloropropyl chain can act as a bridge in cyclization reactions. For instance, after forming a Grignard reagent at the 2-position of the thiophene ring, an intramolecular reaction could potentially occur where the nucleophilic carbon attacks the electrophilic carbon of the C-Cl bond, leading to a cyclized product. However, the formation of such a strained four-membered ring would likely be disfavored. A more plausible scenario involves an intermolecular reaction where two molecules of the Grignard reagent react with each other, or with another bifunctional reagent, to form a bridged dimeric structure.

Reaction Mechanism Elucidation Techniques

A variety of analytical techniques are employed to study the mechanisms of the reactions involving this compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Used to determine the structure of reactants, intermediates, and products, providing crucial information about the regioselectivity of reactions. rsc.org

Mass Spectrometry (MS): Helps in identifying the molecular weight and fragmentation patterns of the compounds formed. nist.gov

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecules.

Chromatographic Techniques:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the components of a reaction mixture, allowing for the determination of reaction kinetics and product distribution. researchgate.net

Trapping Experiments:

In the case of suspected radical intermediates, radical traps can be used to intercept and identify these transient species, providing evidence for a radical mechanism. researchgate.net

Computational Modeling:

Theoretical calculations can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states, offering insights into the reaction mechanism at a molecular level.

Kinetic Studies and Reaction Profiling

Kinetic studies and reaction profiling are crucial for understanding the rate at which this compound reacts and the sequence of intermediates and products that are formed. Although specific experimental data for this compound is not available, we can infer its likely behavior.

The reactivity of this compound is dictated by two primary sites: the carbon-bromine bond on the thiophene ring and the carbon-chlorine bond on the propyl side chain. The 2-bromothiophene (B119243) moiety is known to participate in various reactions, including metalation-alkylation and cross-coupling reactions. chemicalbook.cominnospk.comsigmaaldrich.comscbt.com The reactivity of the C-Br bond can be influenced by the electron-donating nature of the sulfur atom in the thiophene ring.

The 3-chloropropyl group, being a primary alkyl halide, is susceptible to nucleophilic substitution reactions. wikipedia.orgmasterorganicchemistry.com The rate of these reactions would be expected to follow second-order kinetics, characteristic of an SN2 mechanism, where the rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

A hypothetical reaction profiling study of this compound with a nucleophile, such as sodium hydroxide, would likely involve monitoring the disappearance of the starting material and the appearance of various products over time. This could be achieved using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The expected products would include the mono-substituted product where the chlorine is replaced by a hydroxyl group, and potentially a di-substituted product under harsher conditions, where the bromine on the thiophene ring also reacts.

Illustrative Data Table for a Hypothetical Reaction Profile

The following table illustrates the type of data that would be collected in a kinetic study of the reaction of this compound with a nucleophile (Nu⁻).

| Time (minutes) | Concentration of this compound (M) | Concentration of 2-Bromo-3-(3-hydroxypropyl)thiophene (M) | Concentration of Side Products (M) |

| 0 | 0.100 | 0.000 | 0.000 |

| 10 | 0.085 | 0.014 | < 0.001 |

| 30 | 0.062 | 0.037 | 0.001 |

| 60 | 0.038 | 0.060 | 0.002 |

| 120 | 0.014 | 0.084 | 0.002 |

| 180 | 0.005 | 0.093 | 0.002 |

This table is for illustrative purposes only and does not represent actual experimental data.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. ias.ac.innumberanalytics.comwikipedia.org In the case of this compound, isotopic labeling could be employed to distinguish between different possible reaction pathways.

For instance, to confirm the mechanism of nucleophilic substitution on the chloropropyl chain, one could synthesize the starting material with a carbon-13 (¹³C) or deuterium (B1214612) (²H) label at the carbon atom bearing the chlorine.

Hypothetical Isotopic Labeling Experiment:

Synthesis of Labeled Substrate: 2-Bromo-3-(3-chloro-1-¹³C-propyl)thiophene would be synthesized.

Reaction with Nucleophile: The labeled substrate would be reacted with a nucleophile, for example, sodium cyanide (NaCN).

Product Analysis: The resulting product, 2-bromo-3-(3-cyano-1-¹³C-propyl)thiophene, would be analyzed using ¹³C NMR spectroscopy and mass spectrometry.

The presence of the ¹³C label in the final product at the expected position would confirm that the substitution reaction occurs at the carbon atom that was originally bonded to the chlorine, consistent with a direct substitution mechanism like SN2. libretexts.org

Furthermore, isotopic labeling could be used to investigate potential intramolecular cyclization reactions. By labeling the propyl chain, one could track whether the thiophene sulfur atom acts as an internal nucleophile to displace the chloride, forming a cyclic intermediate.

Illustrative Data Table for a Hypothetical Isotopic Labeling Study

This table shows the expected key signals in a mass spectrometry analysis for an isotopic labeling experiment.

| Compound | Unlabeled Mass (m/z) | ¹³C Labeled Mass (m/z) |

| This compound | 238/240 | 239/241 |

| 2-Bromo-3-(3-cyanopropyl)thiophene | 229/231 | 230/232 |

This table is for illustrative purposes only and does not represent actual experimental data. Masses are for the most abundant isotopes of Br and Cl.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 3 3 Chloropropyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. For 2-Bromo-3-(3-chloropropyl)thiophene, both ¹H and ¹³C NMR would provide definitive information for its structural assignment.

In the ¹H NMR spectrum, the two protons on the thiophene (B33073) ring are expected to appear as distinct doublets due to spin-spin coupling. The proton at the 5-position would likely resonate at a higher chemical shift (further downfield) compared to the proton at the 4-position, influenced by the adjacent bromine atom. The propyl chain protons would exhibit characteristic multiplets. The methylene (B1212753) group adjacent to the thiophene ring would likely appear as a triplet, coupled to the adjacent methylene group. The central methylene group of the propyl chain would present as a multiplet, being coupled to the two adjacent methylene groups. The terminal methylene group, bonded to the chlorine atom, would also be a triplet.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the thiophene ring would have distinct signals, with their chemical shifts influenced by the bromo and alkyl substituents. The carbon atom bonded to the bromine (C2) would be significantly shifted. The three carbon atoms of the propyl chain would also have characteristic chemical shifts, with the carbon attached to the chlorine atom being the most deshielded.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 6.9 - 7.2 (d) | 125.0 - 128.0 |

| H-5 | 7.2 - 7.5 (d) | 128.0 - 131.0 |

| -CH₂- (alpha to thiophene) | 2.8 - 3.1 (t) | 30.0 - 35.0 |

| -CH₂- (beta to thiophene) | 1.9 - 2.2 (m) | 32.0 - 37.0 |

| -CH₂-Cl | 3.5 - 3.8 (t) | 44.0 - 48.0 |

| C-2 (C-Br) | - | 110.0 - 115.0 |

| C-3 (C-propyl) | - | 138.0 - 142.0 |

Note: The predicted chemical shifts are ranges based on data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions. d = doublet, t = triplet, m = multiplet.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound (C₇H₈BrClS), the mass spectrum would show a characteristic molecular ion peak cluster. The presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (with isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) would result in a distinctive isotopic pattern for the molecular ion, which would be a key identifier.

Electron ionization (EI) would likely lead to significant fragmentation. Common fragmentation pathways would include the loss of the chlorine and bromine atoms, as well as cleavage of the propyl side chain. The fragmentation pattern provides a fingerprint that can confirm the structure of the molecule.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 238/240/242 | Molecular ion cluster (showing isotopic pattern for Br and Cl) |

| [M-Cl]⁺ | 203/205 | Loss of a chlorine atom |

| [M-Br]⁺ | 159/161 | Loss of a bromine atom |

| [M-C₃H₆Cl]⁺ | 161/163 | Cleavage of the chloropropyl side chain |

| [C₄H₂BrS]⁺ | 161/163 | Thienyl fragment after side chain cleavage |

| [C₇H₈BrS]⁺ | 203/205 | Loss of Cl radical |

Note: The m/z values are based on the most abundant isotopes. The presence of isotopic clusters would be observed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various vibrations of its chemical bonds. The thiophene ring would have characteristic C-H and C=C stretching and bending vibrations. The C-S stretching vibration of the thiophene ring typically appears in the fingerprint region. The aliphatic C-H stretching and bending vibrations of the propyl chain would also be prominent. The C-Br and C-Cl stretching vibrations would be observed at lower frequencies.

Predicted Vibrational Bands for this compound

| Functional Group | Predicted IR/Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | Stretching |

| Thiophene Ring | 1500 - 1400 | C=C Stretching |

| Aliphatic CH₂ | 1470 - 1450 | Bending (Scissoring) |

| Thiophene Ring | 1250 - 1000 | In-plane Bending |

| C-S (Thiophene) | 800 - 600 | Stretching |

| C-Cl | 800 - 600 | Stretching |

| C-Br | 700 - 500 | Stretching |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound is currently available, we can predict some of its solid-state characteristics based on related structures.

If a suitable single crystal could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. The analysis would also reveal the packing of the molecules in the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions and potentially halogen bonding. The bromine and chlorine atoms could participate in halogen bonding interactions, which are non-covalent interactions where a halogen atom acts as an electrophilic species. These interactions can play a significant role in determining the supramolecular architecture of the compound in the solid state.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the confirmation of compound identity.

Gas Chromatography-Mass Spectrometry (GC-MS) would be an ideal technique for the analysis of this compound, given its likely volatility. The gas chromatograph would separate the compound from any impurities or other components in a sample, and the mass spectrometer would provide a mass spectrum of the pure compound as it elutes from the GC column, allowing for its positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) could also be employed, particularly if the compound is part of a more complex, less volatile mixture. Different liquid chromatography modes, such as reversed-phase or normal-phase, could be used for separation, followed by detection and identification by mass spectrometry.

These hyphenated techniques are crucial in synthetic chemistry for monitoring reaction progress, assessing product purity, and identifying byproducts.

Theoretical and Computational Studies of 2 Bromo 3 3 Chloropropyl Thiophene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the reactivity of 2-Bromo-3-(3-chloropropyl)thiophene. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net The inclusion of solvent effects can also be modeled to understand the compound's behavior in different chemical environments. researchgate.net

Key parameters obtained from DFT calculations for this compound would include total energy, electronic energy, and the dipole moment. These calculations would reveal the influence of the bromo and chloropropyl substituents on the thiophene (B33073) ring's electron density. The electronegative bromine and chlorine atoms are expected to withdraw electron density from the thiophene ring, influencing its reactivity.

| Calculated Property | Value |

|---|---|

| Total Energy (Hartree) | -1845.7 |

| Electronic Energy (Hartree) | -1845.6 |

| Dipole Moment (Debye) | 2.85 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. For this compound, the HOMO is likely to be localized on the electron-rich thiophene ring, while the LUMO may be distributed across the ring and the substituents.

The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity. A smaller energy gap suggests higher reactivity. The calculated HOMO-LUMO gap for this compound would provide insights into its kinetic stability and potential for participating in chemical reactions.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.78 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.55 |

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. rsc.org For this compound, NBO analysis can quantify the delocalization of electron density and the nature of the bonds between atoms. This method helps in understanding hyperconjugative interactions, which are crucial for molecular stability. rsc.org

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of the 3-chloropropyl side chain of this compound. These simulations track the atomic movements over time, providing insights into the accessible conformations and their relative energies. The conformational landscape is important as it can influence the molecule's reactivity and its interactions with other molecules. The analysis would likely show that the chloropropyl chain has several low-energy conformations, with rotations around the C-C single bonds being the primary source of flexibility.

Prediction of Reaction Pathways and Transition States

Computational methods are invaluable for predicting the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify transition states and intermediates for various reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or cross-coupling reactions at the C-Br bond. For instance, the reaction pathway for a Suzuki coupling could be modeled to understand the mechanism and predict the activation energies, which is crucial for optimizing reaction conditions. mdpi.com

Computational Design of Derivatives with Tailored Properties

The insights gained from theoretical studies can be used to design new derivatives of this compound with specific, tailored properties. By computationally modifying the substituents on the thiophene ring or altering the side chain, it is possible to tune the electronic and steric properties of the molecule. For example, replacing the bromine atom with other functional groups could modulate the HOMO-LUMO gap, thereby altering the molecule's reactivity and potential applications in materials science. This in silico design process can significantly accelerate the discovery of new molecules with desired functionalities, reducing the need for extensive experimental synthesis and testing.

Potential Research Applications of 2 Bromo 3 3 Chloropropyl Thiophene in Materials Science and Organic Synthesis

Building Block in Complex Molecule Synthesis

The unique arrangement of reactive sites on 2-Bromo-3-(3-chloropropyl)thiophene makes it a valuable starting material for constructing intricate organic molecules. Its ability to undergo selective transformations at either the bromo-substituted carbon on the aromatic ring or the chloro-substituted carbon on the alkyl side chain provides synthetic chemists with a powerful tool for molecular design.

Precursor for Advanced Organic Intermediates

This compound serves as a key precursor for a variety of advanced organic intermediates. The bromine atom on the thiophene (B33073) ring can be readily displaced or used in coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, palladium-catalyzed reactions like the Suzuki or Stille couplings allow for the attachment of aryl, heteroaryl, or vinyl groups. nih.govmdpi.comresearchgate.net

Simultaneously, the chloropropyl side chain can be transformed into other functional groups. Nucleophilic substitution reactions can convert the chloro group into amines, azides, thiols, or ethers. This dual reactivity allows for the synthesis of complex thiophene derivatives with tailored properties. For example, the Suzuki coupling could be performed first, followed by the conversion of the chloroalkyl chain into an amino group, yielding a novel amino-functionalized arylthiophene.

| Reaction Type | Reagent Example | Functional Group Introduced | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group | 2-Aryl-3-(3-chloropropyl)thiophene |

| Stille Coupling | Organostannane, Pd catalyst | Various organic groups | 2-Substituted-3-(3-chloropropyl)thiophene |

| Nucleophilic Substitution | Sodium azide (B81097) (NaN₃) | Azide (-N₃) | 2-Bromo-3-(3-azidopropyl)thiophene |

| Nucleophilic Substitution | Ammonia (NH₃) or primary amine | Amino group (-NH₂) | 2-Bromo-3-(3-aminopropyl)thiophene |

| Grignard Formation | Magnesium (Mg) | Grignard reagent (-MgBr) | 3-(3-Chloropropyl)thien-2-ylmagnesium bromide |

Role in Sequential Multi-step Transformations

The differential reactivity of the C(sp²)–Br bond and the C(sp³)–Cl bond is central to the utility of this compound in sequential multi-step synthesis. Palladium-catalyzed cross-coupling reactions typically occur selectively at the more reactive aryl-bromide bond, leaving the alkyl-chloride bond untouched under controlled conditions. nih.gov This allows for a stepwise functionalization strategy.

A typical synthetic sequence could involve:

Step 1: C-C Bond Formation: A Suzuki or Heck coupling reaction at the C2-position to introduce a desired substituent onto the thiophene ring. nih.govresearchgate.net

Step 2: Side-Chain Modification: A subsequent nucleophilic substitution reaction on the chloropropyl group to add a second functional moiety.

This sequential approach enables the construction of highly complex and precisely defined molecules where different functionalities are installed in a controlled order, a critical capability in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov

Monomer for Polymer Synthesis and Materials Science

Thiophene-based polymers are a cornerstone of organic electronics. This compound is an ideal monomer for creating functional polythiophenes, where the side chain can be used to tune the polymer's properties or for subsequent modifications.

Precursor to Conjugated Polymers and Oligomers

Regioregular poly(3-alkylthiophene)s (P3ATs) are widely studied for their semiconducting properties. researchgate.netmagtech.com.cn this compound can be polymerized through various metal-catalyzed methods, such as Grignard Metathesis (GRIM) polymerization, to produce poly(3-(3-chloropropyl)thiophene). acs.orgrsc.orgpsu.edu In this process, the monomer is typically converted into a Grignard reagent, which then undergoes nickel-catalyzed polymerization to form a head-to-tail coupled polymer chain. acs.orgjcu.edu.au

The resulting polymer, poly(3-(3-chloropropyl)thiophene), possesses reactive chloro groups along its backbone. This feature is highly valuable for post-polymerization functionalization , a technique where the properties of a pre-synthesized polymer are modified. nih.govresearchgate.netresearchgate.net For example, the chloro groups can be converted into a variety of other functionalities, allowing for the fine-tuning of the polymer's solubility, morphology, and electronic characteristics without needing to synthesize a new monomer for each desired function.

Application in Organic Electronic Devices (e.g., Organic Solar Cells, OFETs)

Poly(3-alkylthiophene)s are benchmark materials for organic electronic devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs, or organic solar cells). magtech.com.cnntu.edu.twnih.gov The performance of these devices is highly dependent on the structure of the polymer's side chains, which influences the polymer's ability to self-assemble into ordered structures required for efficient charge transport. nih.govrsc.org

| Device Type | Key Polymer Property | Role of 3-(3-chloropropyl) Side Chain |

| Organic Field-Effect Transistor (OFET) | Charge Carrier Mobility, Film Morphology | Influences polymer packing and solubility; allows post-polymerization modification to tune dielectric interface. nih.gov |

| Organic Solar Cell (OPV) | Light Absorption, Energy Levels, Morphology | Affects blend morphology with acceptor materials; allows functionalization to optimize energy level alignment and solubility. nih.govresearchgate.net |

Precursor in Catalyst Development and Ligand Design

The development of new ligands is crucial for advancing transition-metal catalysis. Thiophene-containing ligands have found applications in various catalytic transformations. researchgate.netnih.govscispace.com this compound can serve as a versatile precursor for novel ligand structures.

The synthetic strategy would involve modifying the chloropropyl side chain to introduce a donor atom, such as phosphorus or nitrogen. For example, reaction with a nucleophile like lithium diphenylphosphide (LiPPh₂) would yield a phosphine-functionalized thiophene. This product could then act as a P,S-bidentate ligand, where both the sulfur atom of the thiophene ring and the phosphorus atom of the side chain can coordinate to a metal center. Alternatively, the bromine atom on the thiophene ring could be used in a cross-coupling reaction to link the thiophene-phosphine moiety to another chemical entity, creating more complex multidentate ligand frameworks. The ability to build ligands in this modular fashion is highly desirable for creating tailored catalysts for specific chemical reactions. nih.gov

Future Research Directions and Outlook

Development of More Sustainable Synthetic Routes

Future research could focus on developing green and sustainable methods for the synthesis of this compound. eurekaselect.combenthamdirect.comrsc.org This could involve exploring catalytic methods that minimize waste and use environmentally benign reagents and solvents.

Exploration of Novel Reactivity Patterns

A systematic study of the reactivity of both the bromo and chloro substituents would be valuable. Investigating the chemoselectivity of reactions at these two sites could unlock novel synthetic pathways to complex molecules.

Integration into Advanced Functional Materials

The potential of 2-Bromo-3-(3-chloropropyl)thiophene as a building block for advanced materials is a key area for future research. This would involve its incorporation into conjugated polymers for organic electronics or the synthesis of novel corrosion inhibitors. acs.org

Computational Guidance for Expedited Discovery

Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the electronic and photophysical properties of this compound and its derivatives. nih.govresearchgate.netacs.orgnih.govmdpi.com This theoretical insight can guide experimental efforts towards the most promising applications, accelerating the discovery of new functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-(3-chloropropyl)thiophene, and how can reaction conditions influence yield?

- Methodology : Based on analogous thiophene derivative syntheses (e.g., ), a two-step approach is recommended:

Bromination : Introduce bromine at the 2-position of thiophene using N-bromosuccinimide (NBS) under radical initiation.

Chloropropyl grafting : Use 3-chloropropyl chloride in a nucleophilic substitution or Friedel-Crafts alkylation, with Lewis acids like AlCl₃.

- Key variables : Temperature (reflux conditions in CH₂Cl₂, ~40–60°C), solvent polarity, and stoichiometry of chloropropylating agents.

- Characterization : Confirm purity via HPLC (MeCN:H₂O gradients) and structural validation using ¹H/¹³C NMR (thiophene aromatic protons at δ 6.8–7.2 ppm) .

Q. How can researchers distinguish between regioisomers during the synthesis of halogenated thiophene derivatives?

- Methodology :

- Chromatographic separation : Use reverse-phase HPLC with MeCN:H₂O gradients to resolve isomers ( ).

- Spectroscopic differentiation : Compare ¹H NMR coupling patterns (e.g., vicinal vs. geminal protons) and IR absorption peaks for C-Br (~500–650 cm⁻¹) and C-Cl (~550–750 cm⁻¹) .

Q. What analytical techniques are critical for assessing the stability of this compound under storage conditions?

- Methodology :

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., ).

- Electrochemical stability : Use cyclic voltammetry in DMF with tetramethylammonium perchlorate to assess redox behavior, as halogenated thiophenes may degrade under reductive conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloropropyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Computational modeling : Perform DFT calculations to map electron density at the bromine site and assess steric hindrance from the chloropropyl chain.

- Experimental validation : Compare Suzuki-Miyaura coupling yields with phenylboronic acids using Pd(PPh₃)₄ (). Correlate results with Hammett σ values of substituents .

Q. What strategies can resolve contradictions in reported reaction outcomes for halogenated thiophenes (e.g., competing substitution vs. elimination)?

- Methodology :

- Kinetic vs. thermodynamic control : Vary reaction temperatures (e.g., 25°C vs. 80°C) and monitor intermediates via GC-MS.

- Additive screening : Introduce phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic systems ( ).

Q. How can this compound be utilized in polymer chemistry for functional material design?

- Methodology :

- Controlled polymerization : Employ Kumada or Stille coupling to incorporate the thiophene moiety into conjugated polymers.

- Post-polymerization modification : Leverage the chloropropyl group for click chemistry (e.g., azide-alkyne cycloaddition) to graft functional side chains ().

Q. What mechanistic insights explain the electrochemical reduction pathways of brominated thiophenes in non-aqueous media?

- Methodology :

- Controlled-potential electrolysis : Conduct in DMF with a carbon cathode to observe reductive debromination. Compare with 3-bromothiophene (peak reduction potentials ~-1.8 V vs. SCE) ( ).

- Product analysis : Identify dehalogenated products (e.g., thiophene) via GC-MS and quantify Faradaic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.